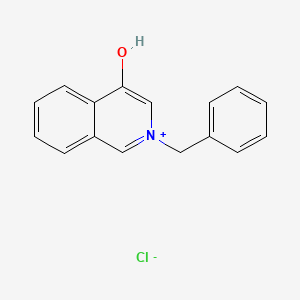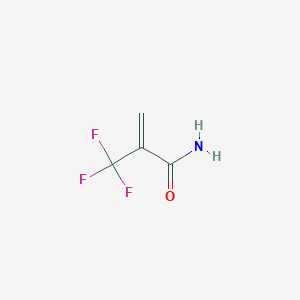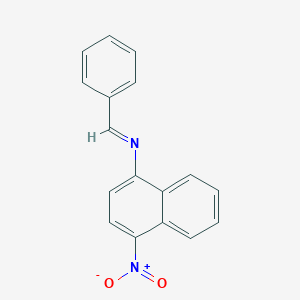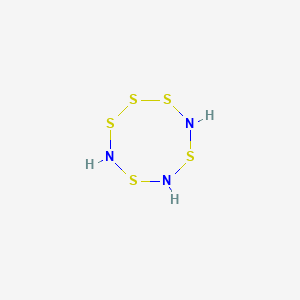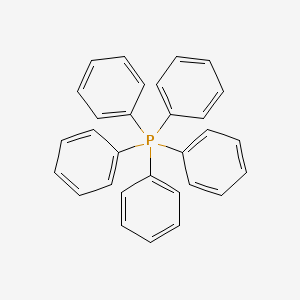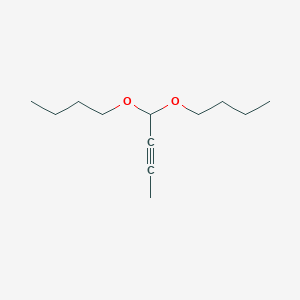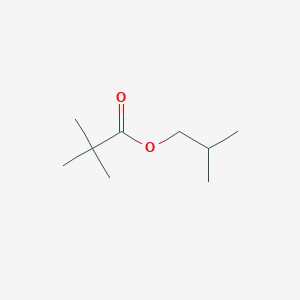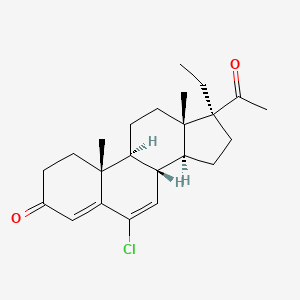
6-Chloro-17-ethylpregna-4,6-diene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-17-ethylpregna-4,6-diene-3,20-dione is a synthetic steroid compound. It is characterized by the presence of a chlorine atom at the 6th position and an ethyl group at the 17th position on the pregnane skeleton. This compound is known for its significant biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-17-ethylpregna-4,6-diene-3,20-dione typically involves multiple steps starting from a suitable steroid precursor. The key steps include chlorination at the 6th position and ethylation at the 17th position. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride and ethylating agents like ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-17-ethylpregna-4,6-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace the chlorine atom or other substituents with different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can yield alkanes or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-Chloro-17-ethylpregna-4,6-diene-3,20-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other steroid compounds.
Biology: It is used in studies related to hormone receptor interactions and signal transduction pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical laboratories.
Mechanism of Action
The mechanism of action of 6-Chloro-17-ethylpregna-4,6-diene-3,20-dione involves its interaction with specific molecular targets, such as hormone receptors. It can modulate the activity of these receptors, leading to changes in gene expression and cellular responses. The pathways involved include steroid hormone signaling and regulation of inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
6-Dehydroprogesterone: Similar in structure but lacks the chlorine and ethyl groups.
Progesterone: A natural steroid hormone with a similar core structure but different substituents.
Corticosterone: Another steroid hormone with a similar core structure but different functional groups.
Uniqueness
6-Chloro-17-ethylpregna-4,6-diene-3,20-dione is unique due to the presence of the chlorine atom at the 6th position and the ethyl group at the 17th position. These modifications can significantly alter its biological activity and make it a valuable compound for specific research applications.
Properties
CAS No. |
802-81-3 |
|---|---|
Molecular Formula |
C23H31ClO2 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-6-chloro-17-ethyl-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H31ClO2/c1-5-23(14(2)25)11-8-18-16-13-20(24)19-12-15(26)6-9-21(19,3)17(16)7-10-22(18,23)4/h12-13,16-18H,5-11H2,1-4H3/t16-,17+,18+,21-,22+,23-/m1/s1 |
InChI Key |
FBALPBIKGCMYPR-CZZSXQRJSA-N |
Isomeric SMILES |
CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C)C(=O)C |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


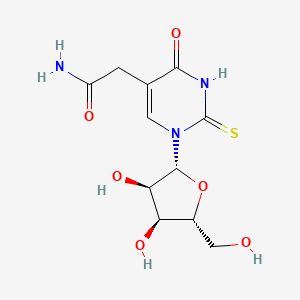
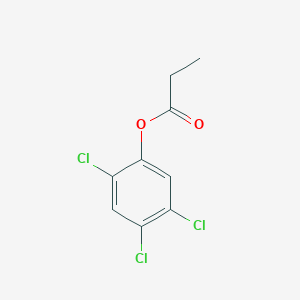
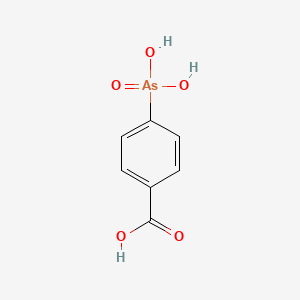
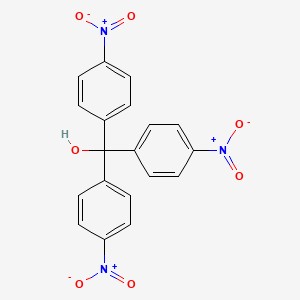
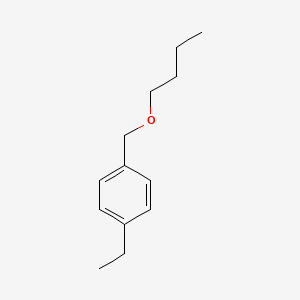
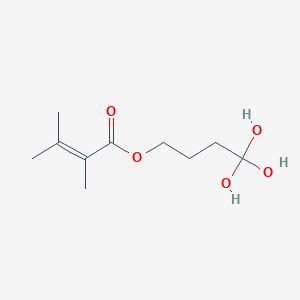
![1,1,2,2-Tetrafluoro-3-[tris(2,2,3,3-tetrafluoropropoxy)methoxy]propane](/img/structure/B14749116.png)
